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Abstract

MM3122 is a novel, potent, and selective small-molecule inhibitor of the host cell serine
protease, Transmembrane Serine Protease 2 (TMPRSSZ2). Developed through rational
structure-based drug design, MM3122 has demonstrated significant antiviral activity against
SARS-CoV-2 and other respiratory viruses by blocking a critical step in viral entry into host
cells. This document provides an in-depth technical overview of the discovery, mechanism of
action, preclinical development, and experimental protocols related to MM3122, positioning it
as a promising lead candidate for a host-directed antiviral therapy.

Introduction: Targeting Host Factors for Antiviral
Therapy

The emergence of novel respiratory viruses, such as SARS-CoV-2, highlights the urgent need
for effective antiviral therapeutics. While direct-acting antivirals targeting viral enzymes are a
cornerstone of treatment, they can be susceptible to the rapid emergence of drug-resistant
mutations. An alternative and complementary strategy is to target host factors that are essential
for viral replication. This approach offers the potential for broad-spectrum activity and a higher
barrier to resistance.
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Many viruses, including SARS-CoV-2, MERS-CoV, and influenza viruses, rely on host cell
proteases to cleave and activate their surface glycoproteins, a crucial step for viral entry into
the cell.[1] One such key host protease is TMPRSS2, a type Il transmembrane serine protease
highly expressed in lung epithelial cells.[2][3] MM3122 was developed as a potent inhibitor of
TMPRSS2, effectively preventing viral activation and subsequent infection.[4]

Discovery and Rational Design

MM3122 is a covalent, ketobenzothiazole-based peptidomimetic inhibitor.[5] Its discovery was
the result of a rational, structure-based drug design (SBDD) approach coupled with substrate
specificity screening of TMPRSS2.[5][6] This strategy aimed to develop inhibitors with
significantly improved potency and a distinct structure compared to existing inhibitors like
Camostat and Nafamostat.[5][6] The development of MM3122 represents a significant
advancement in the pursuit of potent and selective TMPRSS2 inhibitors for antiviral therapy.[5]

Mechanism of Action

The primary mechanism of action of MM3122 is the potent and selective inhibition of
TMPRSS2.[7] In the context of a viral infection, the process is as follows:

 Viral Attachment: The spike (S) protein of SARS-CoV-2 binds to the ACE2 receptor on the
surface of a host cell.

» Proteolytic Cleavage: For the virus to fuse with the host cell membrane, its S protein must be
cleaved at the S1/S2 and S2' sites. In lung epithelial cells, this cleavage is primarily mediated
by TMPRSS2.[1][8]

e Inhibition by MM3122: MM3122 binds to the active site of TMPRSS2, blocking its enzymatic
activity.[1][4]

e Prevention of Viral Entry: By inhibiting TMPRSS2, MM3122 prevents the cleavage of the viral
S protein, thereby blocking the fusion of the viral and cellular membranes and preventing the
virus from entering the cell.[1][8]

This host-directed mechanism makes MM3122 a promising candidate for broad-spectrum
antiviral activity against other viruses that rely on TMPRSS2 for entry.[1]
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Fig. 1: Signaling pathway of MM3122-mediated inhibition of viral entry.

Preclinical Data

MM3122 has undergone rigorous preclinical evaluation, demonstrating potent activity in both in

vitro and in vivo models.

In Vitro Efficacy

The inhibitory activity of MM3122 was assessed against recombinant TMPRSS2 protein and in
cell-based antiviral assays. The compound showed sub-nanomolar potency against its primary
target and effectively blocked viral entry and replication in human lung epithelial cells (Calu-3).

[5]°]

Table 1: In Vitro Activity of MM3122
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Assay Type Target/Virus Cell Line Endpoint Value Reference
) Recombinant
Enzymatic 0.34 nM (340
o full-length N/A IC50 [5I[71[9]
Inhibition pM)
TMPRSS2
Enzymatic .
o Matriptase N/A IC50 0.31 nM [10]
Inhibition
Enzymatic )
O Hepsin N/A IC50 0.19 nM [10]
Inhibition
_ VSV-SARS-
Viral Entry 0.43 nM (430
o CoV-2 Calu-3 EC50 [5]1[9]
Inhibition L pM)
chimeric virus
_ MERS-CoV
Viral Entry 0.87 nM (870
o pseudotype Calu-3 EC50 [519]
Inhibition ) pM)
virus
o SARS-CoV-2 EC50
Antiviral ) )
o (authentic Calu-3 (cytopathic 74 nM [519]
Activity .
Vvirus) effect)
o SARS-CoV-2 IC50
Antiviral ) o
o (authentic wt Calu-3 (replication ~10-20 nM [5]
Activity ] o
virus) inhibition)
o SARS-CoV-2 IC50
Antiviral o
o (EG.5.1 Calu-3 (replication ~50-100 nM [11]
Activity ] S
variant) inhibition)

In Vivo Efficacy and Pharmacokinetics

MM3122 was evaluated in a mouse model of COVID-19, where it demonstrated significant
protective effects when administered both prophylactically and therapeutically.[3][11] The
compound also exhibited excellent pharmacokinetic properties, supporting its potential for in
vivo applications.[5][9]

Table 2: In Vivo Pharmacokinetics of MM3122 in Mice
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Parameter Matrix

Value Dosing Reference

Half-life (t%2) Plasma

16.7 mg/kg,
8.6 hours single IP [519]

injection

Half-life (t%2) Lung Tissue

16.7 mg/kg,
7.5 hours single IP [5109]

injection

Table 3: In Vivo Efficacy of MM3122 in a SARS-CoV-2 Mouse Model

Treatment Regimen Key Findings Reference
Significant protection against
] weight loss; Reduced lung
Prophylactic (50 & 100 mg/kg ]
P) congestion scores; 5,000 to [5]
10,000-fold reduction in lung
viral titers.
_ Significant protection against
Therapeutic (50 & 100 mg/kg i
P) weight loss; Reduced lung [5]
congestion scores.
Reduction in pro-inflammatory
Both Regimens cytokines and chemokines in [51[11]

the lungs.

An acute 7-day safety study in mice with daily intraperitoneal doses up to 100 mg/kg showed

no adverse effects, weight loss, or changes to major organs.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the development of

MM3122.

Recombinant TMPRSS2 Inhibition Assay
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e Objective: To determine the half-maximal inhibitory concentration (IC50) of MM3122 against
purified TMPRSS2 protein.

» Methodology: A fluorogenic biochemical assay is used. Recombinant human TMPRSS2
protein is incubated with a fluorogenic peptide substrate (e.g., Boc-GIn-Ala-Arg-AMC).[1] The
cleavage of the substrate by TMPRSS2 releases a fluorescent signal, which is measured
over time. The assay is performed with varying concentrations of MM3122 to determine the
concentration that inhibits 50% of the enzymatic activity.

e Protocol Outline:

o Add varying concentrations of MM3122 and a fixed concentration of the fluorogenic
substrate to wells of a 384-well plate.

o Initiate the reaction by adding recombinant TMPRSS2 protein in an appropriate assay
buffer (e.g., 50 mM Tris pH 8, 150 mM NacCl, 0.01% Tween?20).

o Incubate at room temperature for 1 hour.

o Measure fluorescence using a plate reader with excitation at ~340 nm and emission at
~440 nm.

o Calculate IC50 values by fitting the dose-response data to a four-parameter logistic
equation.

Antiviral Assay in Calu-3 Cells

o Objective: To determine the antiviral efficacy of MM3122 against authentic SARS-CoV-2 in a
relevant human lung epithelial cell line.

o Methodology: Calu-3 cells, which endogenously express high levels of TMPRSS2, are
infected with SARS-CoV-2 in the presence of varying concentrations of MM3122.[12] The
efficacy of the compound is determined by measuring the reduction in viral replication,
typically via a plaque assay.

e Protocol Outline:

o Seed Calu-3 cells (e.g., 5 x 10”5 cells/well) in 24-well plates and incubate overnight.
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o Pre-treat cells with a serial dilution of MM3122 for a specified time.

o Infect the cells with SARS-CoV-2 (e.g., WA1/2020 or EG.5.1 strains at 4,000 PFU) for 1
hour at 37°C.[5]

o Remove the virus inoculum, wash the cells twice, and add fresh media containing the
corresponding concentration of MM3122.[5]

o Incubate for 48 hours at 37°C.[5]

o Collect the culture supernatant and quantify the amount of infectious virus using a plaque
assay on Vero-hACE2-hTMPRSS2 cells.

o Calculate the IC50 value, representing the concentration of MM3122 that inhibits viral
replication by 50%.
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Fig. 2: Experimental workflow for the in vitro antiviral assay.
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In Vivo Mouse Model of COVID-19

o Objective: To evaluate the prophylactic and therapeutic efficacy of MM3122 in a living
organism.

o Methodology: Aged mice are infected with a mouse-adapted strain of SARS-CoV-2 (e.g.,
MA10) and treated with MM3122.[5] Efficacy is assessed by monitoring weight loss, and by
measuring viral titers and inflammation markers in the lungs at the end of the study.

e Protocol Outline:
o Animal Model: Use 11- to 12-month-old female mice.
o Dosing Regimens:

» Prophylactic: Administer MM3122 (50 or 100 mg/kg, IP) 30 minutes before infection and
daily thereafter.[5]

» Therapeutic: Administer MM3122 (50 or 100 mg/kg, IP) 24 hours after infection and
daily thereafter.[5]

o Infection: Intranasally inoculate mice with 1,000 PFU of SARS-CoV-2 MA10.
o Monitoring: Measure body weight daily for 5 days.
o Endpoint Analysis (Day 5 post-infection):

» Harvest lungs.

» Determine infectious virus titer in the left lung lobe by plaque assay.

» Assess lung congestion using a scoring system.[5]

» Quantify cytokine and chemokine concentrations in lung homogenates using a multiplex
assay (e.g., Bio-Rad Mouse Cytokine 23-plex assay).[5]

» Perform histological analysis on the right lung lobe.[5]
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Conclusion and Future Directions

MM3122 is a potent, preclinical candidate for the treatment and prevention of COVID-19 and
potentially other respiratory viral infections.[11] Its host-targeted mechanism of action, broad-
spectrum potential, and favorable preclinical safety and pharmacokinetic profiles make it a
compelling subject for further development.[5] Future work will likely focus on optimizing the
formulation for oral or inhaled delivery to enhance compound exposure at the primary site of
infection and advancing MM3122 into clinical trials to evaluate its safety and efficacy in
humans.[11] The development of MM3122 underscores the viability of targeting host proteases
as a powerful strategy in the ongoing fight against viral diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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